molecular formula C18H12 B124349 Chrysene-D12 CAS No. 1719-03-5

Chrysene-D12

Cat. No. B124349
CAS RN: 1719-03-5
M. Wt: 240.4 g/mol
InChI Key: WDECIBYCCFPHNR-AQZSQYOVSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Chrysene-D12 were not found in the search results, it’s worth noting that Chrysene-D12 is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are commonly found in the environment as a result of partially burned organic materials, such as petroleum, plastics, rubber, lubricants, and wood .


Molecular Structure Analysis

The IUPAC name for Chrysene-D12 is 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene . The InChI representation is InChI=1S/C18H12/c1-3-7-15-13 (5-1)9-11-18-16-8-4-2-6-14 (16)10-12-17 (15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D .


Physical And Chemical Properties Analysis

Chrysene-D12 has a molecular weight of 240.4 g/mol . It has a XLogP3 value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 240.169221334 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 18 .

Scientific Research Applications

  • Electroluminescence Studies

    • Chrysene-D12 shows high phosphorescence and fluorescence quantum yields, making it valuable in the study of electroluminescence. Light-emitting diodes (LEDs) have been fabricated using chrysene-D12, demonstrating its application in the development of efficient lighting devices (Blumstengel & Dorsinville, 1999).
  • Quantitative Analysis in Mass Spectrometry

    • Chrysene-D12 is used as an internal standard in mass spectrometry for the quantitative analysis of polycyclic aromatic hydrocarbons. This application highlights its importance in analytical chemistry, particularly in accurately determining the concentration of complex chemical compounds (Hankin et al., 1996).
  • Electron Paramagnetic Resonance Studies

    • Research involving chrysene-D12 in electron paramagnetic resonance studies has provided insights into the multiple orientation of chrysene-D12 triplet states. This application is crucial in understanding the magnetic properties of certain materials at the molecular level (Gerkin & Winer, 1973).
  • Solar Cell Development

    • Chrysene-D12 is involved in the development of perovskite solar cells. Its unique properties contribute to the creation of efficient hole transport materials, essential for enhancing the performance of solar cells (Tang et al., 2021).
  • Blue Fluorescent OLEDs

    • The compound has been used in the synthesis of materials for organic light-emitting diodes (OLEDs) that exhibit blue fluorescent emission. This is significant in the field of display technologies, where efficient and vibrant color displays are constantly sought (Wu et al., 2014).
  • Photocatalytic Degradation Studies

    • Chrysene-D12 is used in photocatalytic degradation studies, providing insights into efficient methods for the degradation of pollutants. This application is particularly relevant in environmental chemistry and pollution control (Rachna et al., 2018).
  • Biodegradation Research

    • Research involving chrysene-D12 has led to developments in biodegradation, particularly in the degradation of polycyclic aromatic hydrocarbons using specific bacterial strains. This application is crucial in bioremediation and environmental cleanup efforts (Vaidya et al., 2018).
  • Atmospheric Degradation Study

    • Studies on the atmospheric degradation of chrysene-D12 initiated by OH radicals provide valuable insights into the environmental impact and fate of this compound. Such research is essential in understanding and mitigating the effects of environmental pollutants (Ding et al., 2021).

Safety And Hazards

Chrysene-D12 is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECIBYCCFPHNR-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893474
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysene-D12

CAS RN

1719-03-5
Record name Chrysene-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1719-03-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,360
Citations
S Blumstengel, R Dorsinville - Japanese journal of applied …, 1999 - iopscience.iop.org
… In summary, we have observed EL emission utilizing PMPS doped with chrysene-d12 as an … state of chrysene-d12. Injected charge carriers are trapped at chrysene-d12 molecules and …
Number of citations: 13 iopscience.iop.org
M Li, S Shi, TG Wang - Organic Geochemistry, 2012 - Elsevier
… the chrysene-d12 peak in the m/z 240 trace (Fig. 2). Then we can calibrate chrysene-d12 … unlabeled chrysene and methylchrysenes to labeled chrysene-d12. The response factor (RF) …
Number of citations: 48 www.sciencedirect.com
B Hou, Y Li, Y Liu, B Yuan, M Jia, F Jiang - pstorage-acs-6854636.s3 …
… -d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12 and perylened12), and CLP-LC-… , acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12), followed by addition …
I Givechev, D Danalev, S Yaneva… - Journal of Chemical …, 2018 - researchgate.net
… The second step of our study refers to instrumentation calibration using the new internal standard (Chrysene D12) and exploration of the calibration function obtained. The calibration …
Number of citations: 1 www.researchgate.net
P Varanusupakul, EF Barry, GF Fisher… - Polycyclic Aromatic …, 2002 - Taylor & Francis
… Five deuterated PAHs (naphthalene-d8, acenaphthene-d10, anthracene-d10, chrysene-d12, and perylene-d12) were added to the samples as surrogates. The recoveries of surrogates …
Number of citations: 1 www.tandfonline.com
KA Anderson, MJ Szelewski, G Wilson… - … of Chromatography A, 2015 - Elsevier
… Surrogate standard chrysene-D12 was included in each calibration mixture at 500 pg/μl. … Chrysene-D12 SS – demonstrates the extraordinary repeatability shown by the chrysene-D12 …
Number of citations: 64 www.sciencedirect.com
BR Go, HS Choi, HD Kim, JH Kim - Bulletin of the Korean Chemical Society, 2010 - Citeseer
Creosote is a thick oily liquid that is obtained by fractional distillation of crude coal tars. 1 It is widely used as a wood preservative and a water-proofing agent for outdoor wood structures …
Number of citations: 10 citeseerx.ist.psu.edu
JE Gebhart, TL Hayes, AL Alford-Stevens… - Analytical …, 1985 - ACS Publications
… Three RFs and a mean RF were calculated for each calibration congener relative to the selected internal standard, chrysene-d12. Each Aroclor solution was analyzed in triplicate. …
Number of citations: 66 pubs.acs.org
AK Hewavitharana, G Golding… - Journal of analytical …, 2005 - academic.oup.com
… time of chrysene-d12, and quantitation produced a concentration of 0 ppm for chrysene-d12, confirming that there are no other compounds in hemp that co-elute with chrysene-d12. A …
Number of citations: 41 academic.oup.com
MD Lee, YJ Lim, SU Lee, BJ Kong… - Journal of Korean …, 2007 - researchgate.net
In this study, various techniques for measurement and analysis of PAHs in the ambient air were verified in order to select a more reliable method. Sampling and analysis of PAHs were …
Number of citations: 4 www.researchgate.net

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